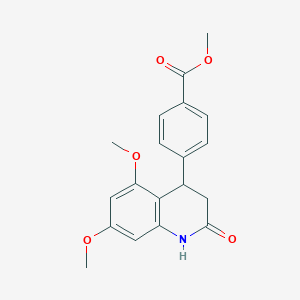
Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the benzoate group adds to its chemical versatility, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.
Acylation: This compound is acylated using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide.
Heterocyclization: The intermediate anilides formed are then subjected to base-catalyzed ester condensation to form the quinoline ring structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation: Products may include quinoline derivatives with hydroxyl groups.
Reduction: Products may include alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides: These compounds share a similar quinoline core structure and exhibit similar biological activities.
2-hydroxyquinoline and 4-hydroxyquinoline: These are simpler quinoline derivatives with known biological activities.
Uniqueness: Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate is unique due to the presence of both the quinoline and benzoate groups, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4-(5,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)benzoate |
InChI |
InChI=1S/C19H19NO5/c1-23-13-8-15-18(16(9-13)24-2)14(10-17(21)20-15)11-4-6-12(7-5-11)19(22)25-3/h4-9,14H,10H2,1-3H3,(H,20,21) |
InChI Key |
WBOJHVDSNASXLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















